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molecular formula C14H13NO2S B8364301 Methyl 4-((4-pyridinylthio)methyl)benzoate

Methyl 4-((4-pyridinylthio)methyl)benzoate

Cat. No. B8364301
M. Wt: 259.33 g/mol
InChI Key: FKCOXTXZQCLOMN-UHFFFAOYSA-N
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Patent
US04409227

Procedure details

A mixture containing 11.0 grams of methyl-p-(bromomethyl)toluate (0.048 mole), 5.3 grams of 4-mercaptopyridine (0.048 mole), 25 ml of triethylamine and 200 ml of toluene was refluxed for 16 hours and then cooled to room temperature. The reaction mixture was washed twice with 300 ml of water. The toluene layer was dried over anhydrous sodium sulfate and then concentrated to give a dark red oil which solidified upon cooling.
Quantity
11 g
Type
reactant
Reaction Step One
Quantity
5.3 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]([C:5]1[C:6](C)=[CH:7][CH:8]=[C:9](CBr)[CH:10]=1)=[O:4].[SH:14][C:15]1[CH:20]=[CH:19][N:18]=[CH:17][CH:16]=1.[CH2:21](N(CC)CC)C>C1(C)C=CC=CC=1>[N:18]1[CH:19]=[CH:20][C:15]([S:14][CH2:21][C:8]2[CH:9]=[CH:10][C:5]([C:3]([O:2][CH3:1])=[O:4])=[CH:6][CH:7]=2)=[CH:16][CH:17]=1

Inputs

Step One
Name
Quantity
11 g
Type
reactant
Smiles
COC(=O)C=1C(=CC=C(C1)CBr)C
Name
Quantity
5.3 g
Type
reactant
Smiles
SC1=CC=NC=C1
Name
Quantity
25 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
200 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was refluxed for 16 hours
Duration
16 h
WASH
Type
WASH
Details
The reaction mixture was washed twice with 300 ml of water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The toluene layer was dried over anhydrous sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
to give a dark red oil which
TEMPERATURE
Type
TEMPERATURE
Details
upon cooling

Outcomes

Product
Name
Type
Smiles
N1=CC=C(C=C1)SCC1=CC=C(C(=O)OC)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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